molecular formula C11H12O3 B14496255 2-Ethyl-2-phenyl-1,3-dioxolan-4-one CAS No. 64559-93-9

2-Ethyl-2-phenyl-1,3-dioxolan-4-one

Cat. No.: B14496255
CAS No.: 64559-93-9
M. Wt: 192.21 g/mol
InChI Key: SCKKAZYIFKUDSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2-phenyl-1,3-dioxolan-4-one is a chemical compound belonging to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of an ethyl group at the 2 position and a phenyl group at the 4 position makes this compound unique. It is often used in organic synthesis and has various applications in scientific research.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-phenyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or cleavage products, while reduction can yield alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-ethyl-2-phenyl-1,3-dioxolan-4-one exerts its effects involves its ability to form stable cyclic acetals and ketals. This stability allows it to protect carbonyl groups during chemical transformations, preventing unwanted reactions . The molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2-phenyl-1,3-dioxolan-4-one is unique due to the presence of both ethyl and phenyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective protection and stability .

Properties

CAS No.

64559-93-9

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-ethyl-2-phenyl-1,3-dioxolan-4-one

InChI

InChI=1S/C11H12O3/c1-2-11(13-8-10(12)14-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

SCKKAZYIFKUDSA-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCC(=O)O1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.